molecular formula C23H25FN4O B6028192 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine

Cat. No. B6028192
M. Wt: 392.5 g/mol
InChI Key: AHIHYOPKCPKDBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine, also known as DFP-10917, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

Mechanism of Action

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine is a potent inhibitor of the proteasome, a complex of proteins responsible for degrading intracellular proteins. By inhibiting the proteasome, this compound disrupts the normal protein degradation process, leading to the accumulation of misfolded and damaged proteins in cancer cells. This accumulation of proteins ultimately leads to cell death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to inhibiting the proteasome, this compound has been shown to induce oxidative stress, activate the unfolded protein response, and inhibit the NF-κB pathway. These effects ultimately lead to the induction of apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine is its potent inhibitory activity against the proteasome, which makes it a promising candidate for the treatment of cancer. However, one limitation of this compound is its potential toxicity, as inhibition of the proteasome can also affect normal cellular processes. Additionally, this compound may have limited efficacy in certain types of cancer, and further research is needed to determine its optimal use in combination with other therapies.

Future Directions

For research on 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine include further preclinical studies to determine its efficacy and safety in various types of cancer, as well as clinical trials to evaluate its use in combination with other therapies. Additionally, further research is needed to elucidate the mechanism of action of this compound and to identify potential biomarkers that could be used to predict patient response to treatment. Finally, the development of new proteasome inhibitors with improved efficacy and safety profiles is an important area of future research.

Synthesis Methods

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine is synthesized through a multi-step process involving the reaction of 4-fluorobenzoyl chloride with 3-(3,5-dimethyl-1H-pyrazol-1-yl)aniline to form 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-4-fluorophenylamine. This compound is then reacted with piperidine to form this compound.

Scientific Research Applications

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine has been extensively studied in preclinical models of cancer, including breast cancer, prostate cancer, and multiple myeloma. In these studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy.

properties

IUPAC Name

[3-(3,5-dimethylpyrazol-1-yl)phenyl]-[3-(4-fluoroanilino)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O/c1-16-13-17(2)28(26-16)22-7-3-5-18(14-22)23(29)27-12-4-6-21(15-27)25-20-10-8-19(24)9-11-20/h3,5,7-11,13-14,21,25H,4,6,12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIHYOPKCPKDBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=C2)C(=O)N3CCCC(C3)NC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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